molecular formula C10H13Cl2N B7898407 (r)-2-(2-Chlorophenyl)pyrrolidine hydrochloride

(r)-2-(2-Chlorophenyl)pyrrolidine hydrochloride

Cat. No.: B7898407
M. Wt: 218.12 g/mol
InChI Key: YDPJACFZHCPALP-HNCPQSOCSA-N
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Description

(R)-2-(2-Chlorophenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a 2-chlorophenyl substituent at the 2-position of the pyrrolidine ring, with an R-configuration at the stereogenic center. The hydrochloride salt enhances its solubility and stability for laboratory applications.

Properties

IUPAC Name

(2R)-2-(2-chlorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPJACFZHCPALP-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Chlorophenyl)pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the 2-chlorophenyl group and the pyrrolidine ring.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Substitution Reaction: The 2-chlorophenyl group is introduced to the pyrrolidine ring through a substitution reaction, often using a halogenation reagent such as thionyl chloride.

    Chiral Resolution: The racemic mixture of the compound is resolved into its enantiomers using chiral chromatography or other resolution techniques.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-2-(2-Chlorophenyl)pyrrolidine hydrochloride is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is carefully monitored to maintain the desired enantiomeric excess and to minimize the formation of by-products.

Chemical Reactions Analysis

Radical-Mediated Chloroamination Cyclization

This reaction involves photoinduced radical pathways to form chlorinated heterocycles. Key findings include:

Reagents/Conditions

  • N-Chlorosuccinimide (NCS) as a chlorine source

  • Ru(bpy)₃(PF₆)₂ as a photocatalyst

  • Blue LED light (456 nm)

  • Solvent: Toluene/HCO₂CH₃ mixture

  • Base: K₂CO₃

  • Temperature: Room temperature

  • Reaction time: 21 hours

Mechanism

  • Photoexcitation of the Ru catalyst generates a triplet state that oxidizes the deprotonated amine, forming a nitrogen-centered radical (NCR).

  • The NCR undergoes intramolecular cyclization with the allene moiety, producing a vinyl radical intermediate.

  • Chlorination by NCS yields the final 2-(1-chlorovinyl)pyrrolidine derivative .

Key Product

  • 2-(1-Chlorovinyl)pyrrolidine analogs (e.g., 2a–u in the study) with yields ranging from 45% to 78% .

Nucleophilic Substitution at the Amine Group

The protonated amine in the hydrochloride salt can act as a weak nucleophile under basic conditions.

Reagents/Conditions

  • Carbonyldiimidazole (CDI) as an activating agent

  • 4-Arylpiperazines as coupling partners

  • Solvent: Dry DMF

  • Temperature: Room temperature

  • Reaction time: 24 hours

Reaction Pathway

  • Deprotonation of the hydrochloride salt liberates the free amine.

  • CDI activates the amine, forming an imidazolide intermediate.

  • Reaction with arylpiperazines produces N-acetylated pyrrolidine derivatives (e.g., compounds 5–20 in the study) .

Key Products

  • 3-(2-Chlorophenyl)pyrrolidine-2,5-dione-acetamide derivatives with anticonvulsant activity .

Acid/Base-Driven Structural Modifications

The hydrochloride form participates in pH-dependent equilibria:

Reagents/Conditions

  • Aqueous NaOH (for deprotonation)

  • HCl gas (for reprotonation)

Observations

  • Deprotonation in basic media generates the free base, (R)-2-(2-chlorophenyl)pyrrolidine, which is more reactive in nucleophilic substitutions.

  • Reprotonation restores the hydrochloride salt, enhancing solubility in polar solvents .

Comparative Reactivity of Ortho vs. Meta Chlorophenyl Derivatives

Studies on structural analogs reveal:

Reaction TypeOrtho-Substituted (2-Chlorophenyl)Meta-Substituted (3-Chlorophenyl)
Radical Cyclization Faster cyclization due to proximity of Cl to reaction site Slower cyclization due to steric and electronic effects
Biological Activity Higher anticonvulsant potency (ED₅₀ = 38 mg/kg in MES test) Lower activity (ED₅₀ = 62 mg/kg)

Stability Under Oxidative/Reductive Conditions

Limited direct data exists, but inferences from pyrrolidine chemistry suggest:

  • Oxidation : Pyrrolidine rings may oxidize to pyrrolidinones under strong oxidizing agents (e.g., KMnO₄), but the electron-withdrawing Cl group likely slows this process.

  • Reduction : The chlorophenyl group is resistant to catalytic hydrogenation under standard conditions.

Scientific Research Applications

Medicinal Chemistry

(R)-2-(2-Chlorophenyl)pyrrolidine hydrochloride serves as an intermediate in synthesizing pharmaceuticals and biologically active molecules. Its unique structure allows for modifications that can enhance therapeutic efficacy.

Neuropharmacology

The compound has been investigated for its interactions with neurotransmitter systems. Notably, it has shown potential as a cholinesterase inhibitor, which may have implications in treating neurodegenerative diseases such as Alzheimer's disease .

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of this compound exhibit anticonvulsant properties. In animal models, certain derivatives showed effective seizure control at lower doses compared to standard treatments like valproic acid .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various bacterial strains. For instance, its derivatives have shown lower Minimum Inhibitory Concentration (MIC) values than conventional antibiotics, suggesting strong antibacterial potential.

Anticancer Activity

Studies have evaluated the anticancer properties of pyrrolidine derivatives, including this compound, against human cancer cell lines such as A549 (lung adenocarcinoma). The findings suggest significant cytotoxic effects, indicating potential for further development in cancer therapy .

Data Tables

ActivityTested CompoundMIC (µg/mL)Efficacy
Anticonvulsant3-(2-chlorophenyl)-pyrrolidine derivative68.30Effective in MES test
Antimicrobial(R)-2-(2-Chlorophenyl)pyrrolidine<125Effective against E. coli
Anticancer(R)-2-(2-Chlorophenyl)pyrrolidine100Significant cytotoxicity

Case Studies

Anticonvulsant Study : A series of pyrrolidine derivatives were synthesized and tested in various seizure models. The most active compound demonstrated a protective index greater than traditional anticonvulsants, indicating promising potential for epilepsy treatment.

Antimicrobial Evaluation : In vitro tests revealed that certain derivatives inhibited the growth of resistant bacterial strains at low concentrations, making them candidates for further development as antibiotics.

Anticancer Research : A549 lung cancer cells treated with specific pyrrolidine derivatives showed reduced viability compared to controls, highlighting their potential use in cancer therapy.

Mechanism of Action

The mechanism of action of ®-2-(2-Chlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (R)-2-(2-Chlorophenyl)pyrrolidine hydrochloride, highlighting variations in substituents, stereochemistry, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Differences
This compound 823188-58-5 C₁₀H₁₃Cl₂N ~218.12 2-chlorophenyl (ortho) Reference compound; R-configuration.
(S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride 1360442-34-7 C₁₀H₁₃Cl₂N ~218.12 2-chlorophenyl (ortho) S-enantiomer; stereochemistry may alter receptor binding or metabolic pathways .
(R)-2-(4-Chlorophenyl)pyrrolidine hydrochloride 1228560-90-4 C₁₀H₁₃Cl₂N 218.12 4-chlorophenyl (para) Chlorine substituent position impacts steric and electronic properties .
(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride 1381928-56-8 C₁₀H₁₂Cl₂FN 236.11 2-chloro-6-fluorophenyl Addition of fluorine enhances lipophilicity and potential bioavailability .
(R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride 2250242-38-5 C₁₁H₁₅ClFNO 231.69 2-fluoro-4-methoxyphenyl Methoxy group increases electron density; fluorine improves metabolic stability .
(R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride 1443538-48-4 C₁₀H₁₂Cl₂FN 236.11 2-chloro-5-fluorophenyl Dual halogenation may influence receptor selectivity .
(R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride 1227798-75-5 C₁₁H₁₆ClNO 213.70 4-methoxyphenyl Methoxy substituent alters solubility and hydrogen-bonding capacity .

Key Observations:

Substituent Position: The ortho-chloro substituent in the target compound introduces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-chlorophenyl in CAS 1228560-90-4) .

Stereochemistry :

  • The R-configuration is critical for biological activity in related compounds. For example, NPS R568 (a calcium-sensing receptor agonist) and calindol rely on R-enantiomers for receptor specificity . The S-enantiomer (CAS 1360442-34-7) may exhibit divergent pharmacokinetic or toxicological profiles .

Functional Group Modifications :

  • Methoxy groups (e.g., CAS 2250242-38-5) improve solubility but reduce metabolic stability compared to halogenated derivatives .
  • Dual halogenation (e.g., 2-chloro-5-fluorophenyl in CAS 1443538-48-4) may optimize binding affinity in receptor-ligand interactions .

Biological Activity

(R)-2-(2-Chlorophenyl)pyrrolidine hydrochloride is a chiral compound that has garnered attention due to its unique biological activities. This compound interacts with various molecular targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can modulate the activity of neurotransmitters and other critical biological pathways. For instance, the compound has shown potential in inhibiting cholinesterases, which are crucial for neurotransmitter regulation in the nervous system .

Anticonvulsant Activity

Recent studies have indicated that derivatives of (R)-2-(2-Chlorophenyl)pyrrolidine exhibit anticonvulsant properties. In animal models, compounds derived from this structure have been tested for their efficacy against seizures induced by electrical stimulation and chemical agents. One study reported that certain derivatives demonstrated lower effective doses compared to established anticonvulsants like valproic acid, suggesting a promising therapeutic index .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be significantly lower than those for standard antibiotics, indicating strong antibacterial potential .

Anticancer Activity

Studies have evaluated the anticancer properties of pyrrolidine derivatives, including this compound. These compounds were tested against human cancer cell lines such as A549 (lung adenocarcinoma) and exhibited notable cytotoxic effects. The structure-activity relationship analysis revealed that modifications in the phenyl ring influence the anticancer efficacy, with certain substitutions enhancing activity .

Data Tables

Activity Tested Compound MIC (µg/mL) Efficacy
Anticonvulsant3-(2-chlorophenyl)-pyrrolidine derivative68.30Effective in MES test
Antimicrobial(R)-2-(2-Chlorophenyl)pyrrolidine<125Effective against E. coli
Anticancer(R)-2-(2-Chlorophenyl)pyrrolidine100Significant cytotoxicity

Case Studies

  • Anticonvulsant Study : A series of pyrrolidine derivatives were synthesized and tested in various seizure models. The most active compound showed a protective index greater than traditional anticonvulsants, indicating promising potential for epilepsy treatment .
  • Antimicrobial Evaluation : In vitro tests demonstrated that certain derivatives inhibited the growth of resistant bacterial strains at low concentrations, making them candidates for further development as antibiotics .
  • Anticancer Research : A549 lung cancer cells treated with specific pyrrolidine derivatives showed reduced viability compared to controls, highlighting their potential use in cancer therapy .

Q & A

Q. What are the recommended methods for synthesizing (R)-2-(2-Chlorophenyl)pyrrolidine hydrochloride with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis typically employs chiral catalysts or resolution techniques. For pyrrolidine derivatives, asymmetric hydrogenation of prochiral enamines or reductive amination using chiral auxiliaries (e.g., Evans’ oxazolidinones) can achieve high enantiomeric excess (ee). Post-synthesis, chiral HPLC with cellulose-based columns (e.g., Chiralpak®) is recommended for purity validation. Recrystallization in polar aprotic solvents like ethanol/water mixtures may improve purity . Key Data :
MethodYieldPurityReference
Asymmetric hydrogenation65–80%>95% ee
Chiral resolution50–70%>99% ee

Q. What safety protocols are critical when handling this compound in aqueous environments?

  • Methodological Answer : Use fume hoods for weighing and synthesis to avoid inhalation. Wear nitrile gloves and safety goggles, as prolonged skin contact may cause irritation . In case of spills, neutralize with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal. Avoid aqueous workups without pH monitoring, as hydrochloride salts can hydrolyze under basic conditions, releasing volatile chlorinated byproducts .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for pyrrolidine ring protons (δ 1.8–3.5 ppm) and aromatic protons (δ 7.0–7.8 ppm) .
  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (70:30) to confirm molecular ion peaks (m/z 210.6 for free base; 247.1 for hydrochloride) .
  • X-ray crystallography : Resolve stereochemistry if chiral purity is disputed .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence binding affinity in receptor studies?

  • Methodological Answer : The (R)-configuration optimizes spatial alignment with hydrophobic pockets in G protein-coupled receptors (GPCRs). Conduct molecular docking simulations (e.g., AutoDock Vina) using receptor crystal structures (PDB ID: 6OS9). Validate with competitive binding assays using 3H^3H-labeled antagonists (e.g., SB 269970) to measure IC50_{50} values. Comparative studies with (S)-enantiomers show 10–100x lower affinity due to steric clashes .

Q. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?

  • Methodological Answer : Design accelerated stability studies:

Prepare buffered solutions (pH 1–13) and incubate at 40°C for 14 days.

Monitor degradation via HPLC-UV at 254 nm.

Identify degradation products using LC-QTOF-MS.
Example Findings :

  • Acidic conditions (pH <3) : Hydrolysis of the pyrrolidine ring occurs, forming 2-chlorobenzaldehyde derivatives .
  • Basic conditions (pH >10) : Dehydrohalogenation leads to pyrroline byproducts .
    Reference peer-reviewed stability guidelines (e.g., ICH Q1A) for validation .

Q. What strategies mitigate batch-to-batch variability in enantiomeric purity during scale-up?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and ee in real time .
  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology (RSM).
  • Crystallization Engineering : Use anti-solvent addition (e.g., tert-butyl methyl ether) to control crystal polymorphism .

Contradictory Data Analysis

Q. Why do some studies report conflicting ecotoxicity profiles for this compound?

  • Methodological Answer : Discrepancies arise from assay conditions. For example:
  • OECD 201 (Algal Growth Inhibition) : Reports EC50_{50} = 12 mg/L due to chlorine-mediated oxidative stress .
  • Daphnia magna tests : Show higher tolerance (EC50_{50} = 45 mg/L) attributed to rapid detoxification pathways .
    Standardize test organisms, exposure times, and solvent carriers (e.g., DMSO vs. water) to reduce variability.

Experimental Design

Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?

  • Methodological Answer :

Scaffold Modifications : Synthesize derivatives with substituents at the 2-chlorophenyl group (e.g., 2-fluoro, 2-methyl) .

Pharmacological Assays : Measure IC50_{50} in cAMP inhibition assays for GPCR targets .

Computational Modeling : Use QSAR tools (e.g., Schrödinger’s QikProp) to predict logP and membrane permeability .
Example Data :

DerivativelogPIC50_{50} (nM)
2-Fluoro2.115 ± 3
2-Methyl2.58 ± 1

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